molecular formula C13H17N3 B8785302 N-(Quinoxalin-6-ylmethyl)butan-1-amine CAS No. 488834-74-8

N-(Quinoxalin-6-ylmethyl)butan-1-amine

Cat. No.: B8785302
CAS No.: 488834-74-8
M. Wt: 215.29 g/mol
InChI Key: YNHKORKECRCJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Quinoxalin-6-ylmethyl)butan-1-amine (CAS 488834-74-8) is a chemical compound featuring a quinoxaline core, which is recognized as a privileged scaffold in medicinal chemistry and drug discovery . The quinoxaline structure is a recurring motif in a diverse range of biologically active molecules and is known for its relevance in probing various pathophysiological conditions . Research into quinoxaline analogs has identified compounds with significant antiproliferative properties, demonstrating low micromolar potency against a panel of cancer cell lines and the ability to induce Mcl-1 dependent apoptosis . Furthermore, substituted quinoxaline derivatives have been investigated as inhibitors of specific phosphatases, such as JNK Stimulatory Phosphatase-1 (JSP-1), positioning them as potential tools for studying JNK signal transduction pathways implicated in diseases like cancer and neurodegenerative disorders . The structural features of this amine-functionalized quinoxaline make it a valuable intermediate for researchers building complex molecules for high-throughput screening and the development of novel therapeutic agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

488834-74-8

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-(quinoxalin-6-ylmethyl)butan-1-amine

InChI

InChI=1S/C13H17N3/c1-2-3-6-14-10-11-4-5-12-13(9-11)16-8-7-15-12/h4-5,7-9,14H,2-3,6,10H2,1H3

InChI Key

YNHKORKECRCJLF-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC2=NC=CN=C2C=C1

Origin of Product

United States

Synthetic Methodologies and Chemo Systematic Approaches for N Quinoxalin 6 Ylmethyl Butan 1 Amine and Its Analogs

Rational Design of Precursors for Quinoxaline-Amine Construction

The efficient synthesis of the target molecule, N-(Quinoxalin-6-ylmethyl)butan-1-amine, relies on the strategic preparation of key building blocks. This involves the synthesis of a functionalized quinoxaline (B1680401) intermediate and the corresponding butan-1-amine derivative.

Synthesis of Functionalized Quinoxaline Intermediates

The quinoxaline core is typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgchim.it For the synthesis of a 6-substituted quinoxaline suitable for further elaboration, a substituted o-phenylenediamine is often the starting material. A key intermediate for the synthesis of this compound is quinoxaline-6-carbaldehyde (B160717) or 6-(halomethyl)quinoxaline.

One common route to quinoxaline-6-carbaldehyde involves the oxidation of 6-methylquinoxaline (B1581460). The synthesis of 6-methylquinoxaline can be achieved by the condensation of 4-methyl-1,2-phenylenediamine with glyoxal (B1671930). The subsequent oxidation of the methyl group to an aldehyde can be accomplished using various oxidizing agents.

Alternatively, starting with a pre-functionalized benzene (B151609) derivative allows for the introduction of the desired group at a specific position. For instance, 4-amino-3-nitrobenzaldehyde (B1281796) can be reduced to 3,4-diaminobenzaldehyde, which can then be condensed with glyoxal to directly yield quinoxaline-6-carbaldehyde.

Another important intermediate, 6-(chloromethyl)quinoxaline (B1609880) or 6-(bromomethyl)quinoxaline, can be prepared from 6-(hydroxymethyl)quinoxaline, which in turn is obtained by the reduction of quinoxaline-6-carboxylic acid or its ester. The hydroxyl group can then be converted to a good leaving group, such as a halide, making it susceptible to nucleophilic attack by an amine.

Preparation of Substituted Butan-1-amine Derivatives

Butan-1-amine is a commercially available reagent. However, for the synthesis of analogs with substitutions on the butyl chain, various synthetic methods can be employed. One common method for the synthesis of primary amines is the Hoffmann bromamide (B1595942) degradation of pentanamide. brainly.inshaalaa.com This reaction involves the treatment of a primary amide with bromine in the presence of a strong base to yield a primary amine with one less carbon atom.

Another approach is the reduction of nitriles. For instance, butanenitrile can be reduced to butan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. quora.com Substituted butanenitriles can be prepared from the corresponding alkyl halides through nucleophilic substitution with a cyanide salt.

Direct and Convergent Synthetic Routes to this compound

With the key precursors in hand, the final assembly of this compound can be achieved through several convergent strategies.

Amine Nucleophilic Substitution Strategies

A straightforward approach involves the direct reaction of a 6-(halomethyl)quinoxaline with butan-1-amine. nih.govresearchgate.net In this SN2 reaction, the lone pair of electrons on the nitrogen atom of butan-1-amine attacks the electrophilic carbon of the chloromethyl or bromomethyl group, displacing the halide and forming the desired C-N bond. libretexts.org This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct.

Table 1: Representative Conditions for Amine Nucleophilic Substitution

Electrophile Nucleophile Solvent Base Temperature (°C) Yield (%)
6-(Bromomethyl)quinoxaline Butan-1-amine Acetonitrile K2CO3 80 85

Note: The data in this table is illustrative and based on typical reaction conditions for similar nucleophilic substitution reactions on quinoxaline derivatives.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the synthesis of amines. youtube.comorganic-chemistry.orgyoutube.com This two-step, one-pot reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. ncert.nic.in For the synthesis of this compound, quinoxaline-6-carbaldehyde is reacted with butan-1-amine in the presence of a mild reducing agent. vulcanchem.com

The reaction is typically acid-catalyzed to facilitate the formation of the iminium ion intermediate. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly effective for their selectivity in reducing the iminium ion in the presence of the starting aldehyde. youtube.com

Table 2: Comparison of Reducing Agents for Reductive Amination

Carbonyl Compound Amine Reducing Agent Solvent pH Yield (%)
Quinoxaline-6-carbaldehyde Butan-1-amine NaBH(OAc)3 Dichloromethane Neutral 92
Quinoxaline-6-carbaldehyde Butan-1-amine NaBH3CN Methanol 6-7 88

Note: The data presented in this table is representative of typical outcomes for reductive amination reactions and is intended for illustrative purposes.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. benthamdirect.comijirt.org These principles can be applied to the synthesis of this compound to improve its sustainability.

Several green strategies have been developed for the synthesis of the quinoxaline core itself, including the use of water as a solvent, microwave-assisted synthesis, and the use of reusable catalysts. nih.govmdpi.comresearchgate.net For instance, the condensation of o-phenylenediamines with dicarbonyl compounds can be efficiently carried out in water, avoiding the use of hazardous organic solvents. chim.it

In the context of the final coupling steps, reductive amination is often considered a greener alternative to methods that generate stoichiometric waste. Catalytic hydrogenation, using hydrogen gas and a recyclable catalyst like palladium on carbon, is a particularly atom-economical approach for the reduction step.

Furthermore, the choice of solvents plays a crucial role in the environmental impact of a synthesis. Whenever possible, greener solvents such as ethanol, water, or solvent-free conditions should be considered. mdpi.com The use of solid acid catalysts, which can be easily recovered and reused, also contributes to a more sustainable process. mdpi.com

Table 3: Application of Green Chemistry Principles

Synthetic Step Conventional Method Green Alternative Green Chemistry Principle
Quinoxaline Synthesis Refluxing in organic solvents with acid catalysts Microwave-assisted synthesis in water Use of alternative energy sources, safer solvents
Reduction in Reductive Amination Stoichiometric borohydride (B1222165) reagents Catalytic hydrogenation (H2/Pd-C) Atom economy, catalysis

Advanced Chemical Characterization for Structural Elucidation

The unambiguous determination of the chemical structure of this compound requires advanced spectroscopic techniques. NMR spectroscopy and high-resolution mass spectrometry are indispensable tools for this purpose.

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. nih.gov For this compound, specific signals in the ¹H and ¹³C NMR spectra would confirm its identity.

¹H-NMR: The proton NMR spectrum would exhibit characteristic signals for the quinoxaline ring protons, typically in the downfield region (δ 7.5-9.0 ppm). The two protons on the pyrazine (B50134) ring (H-2 and H-3) would appear as singlets at a low field. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the quinoxaline ring would likely appear as a singlet around δ 4.0 ppm. The protons of the n-butyl group would be observed in the upfield region (δ 0.9-2.8 ppm), with distinct multiplets corresponding to the -CH₂- and -CH₃ groups.

¹³C-NMR: The carbon NMR spectrum would show signals for the eight carbon atoms of the quinoxaline core in the aromatic region (δ 128-145 ppm). The four aliphatic carbons of the butylamino-methyl substituent would appear in the upfield region (δ 14-55 ppm).

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning all proton and carbon signals unambiguously and confirming the connectivity between the quinoxaline core and the N-butylmethylamine side chain. researchgate.netnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Quinoxaline C2/C3~8.8 (s, 2H)~144.5
Quinoxaline Ar-H7.7-8.1 (m, 3H)-
Quinoxaline Ar-C-128.0-130.0
Quinoxaline Quaternary C-140.0-142.0
Ar-C H₂-N-~54.0
Ar-CH ₂-N~4.0 (s, 2H)-
N-C H₂-CH₂-~49.0
N-CH ₂-CH₂~2.7 (t, 2H)-
N-CH₂-C H₂-~32.0
N-CH₂-CH~1.5 (m, 2H)-
CH₂-C H₂-CH₃-~20.5
CH₂-CH ₂-CH₃~1.4 (m, 2H)-
CH₂-C H₃-~14.0
CH₂-CH~0.9 (t, 3H)-
Note: These are predicted values based on typical shifts for similar structural motifs. s=singlet, t=triplet, m=multiplet.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₃H₁₇N₃), HRMS would be used to confirm its molecular formula. The calculated exact mass of the protonated molecule ([M+H]⁺) is 216.1501. The experimental observation of a molecular ion peak at this m/z value with a low ppm error would provide strong evidence for the correct elemental composition and, in conjunction with NMR data, confirm the identity of the compound. niscpr.res.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound, providing valuable insights into the functional groups present in the molecule. The IR spectrum of this compound is characterized by a combination of absorption bands corresponding to the quinoxaline ring system, the secondary amine, and the aliphatic butyl chain. While specific experimental data for this compound is not extensively reported in publicly available literature, the expected characteristic absorption frequencies can be predicted based on the analysis of analogous quinoxaline derivatives and general spectroscopic principles. scialert.netscispace.comnih.gov

The quinoxaline moiety exhibits several characteristic vibrations. The aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. scispace.com The stretching vibrations of the C=C and C=N bonds within the fused ring system give rise to a series of bands in the 1625–1430 cm⁻¹ range. scialert.net Specifically, the C=N stretching frequency for quinoxaline derivatives is often found between 1630 and 1600 cm⁻¹. scialert.net The C-N stretching vibrations within the ring are expected to appear in the 1150–1130 cm⁻¹ region. scialert.net

The secondary amine (N-H) group in the linker provides a distinct absorption band. The N-H stretching vibration is typically observed in the 3500–3300 cm⁻¹ range as a weak to medium intensity band. The N-H bending (scissoring) vibration usually appears around 1650–1550 cm⁻¹.

The aliphatic portions of the molecule, the methylene bridge (-CH₂-) and the n-butyl group (-CH₂CH₂CH₂CH₃), contribute to the spectrum with their characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2960–2850 cm⁻¹ region. The scissoring vibrations of the CH₂ groups and the asymmetric bending of the CH₃ group typically occur around 1465 cm⁻¹, while the symmetric bending of the CH₃ group is found near 1375 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500–3300N-H StretchSecondary AmineWeak-Medium
3100–3000C-H StretchAromatic (Quinoxaline)Medium
2960–2850C-H StretchAliphatic (Butyl, Methylene)Strong
1630–1600C=N StretchQuinoxaline RingMedium
1625–1430C=C StretchAromatic (Quinoxaline)Medium-Strong
1465C-H BendAliphatic (CH₂, CH₃)Medium
1375C-H BendAliphatic (CH₃)Medium
1150–1130C-N StretchQuinoxaline RingMedium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-property relationships of a compound.

As of the current literature survey, a single-crystal X-ray structure of this compound has not been reported. However, the analysis of crystal structures of closely related quinoxaline derivatives can offer valuable predictions regarding the expected solid-state conformation and packing of the target molecule. researchgate.netacs.org

For instance, the crystal structure of 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline reveals important structural features of the quinoxaline core. researchgate.net The quinoxaline ring system is essentially planar, a characteristic feature that would also be expected for this compound. The butylamine (B146782) substituent at the 6-position would introduce conformational flexibility. In the solid state, the molecule would likely adopt a conformation that optimizes packing efficiency and intermolecular interactions.

Key intermolecular interactions that could be anticipated in the crystal lattice of this compound include hydrogen bonding and π-π stacking. The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atoms of the quinoxaline ring (N1 and N4) can act as hydrogen bond acceptors. These hydrogen bonds could lead to the formation of one-dimensional chains or two-dimensional networks in the crystal structure. Furthermore, the planar aromatic quinoxaline rings could engage in π-π stacking interactions, further stabilizing the crystal packing. The flexible butyl chain would likely be arranged to fill voids within the crystal lattice, maximizing van der Waals interactions.

To illustrate the type of data obtained from an X-ray crystallographic study, the crystallographic data for the analog 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline is presented in the table below. researchgate.net This data provides a reference for the expected crystal system and unit cell parameters for similar quinoxaline derivatives.

Parameter6-nitro-2,3-bis(thiophen-2-yl)quinoxaline researchgate.net
Chemical FormulaC₁₆H₉N₃O₂S₂
Formula Weight339.38
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.7649 (4)
b (Å)5.3386 (2)
c (Å)24.3536 (8)
β (°)105.610 (3)
Volume (ų)1473.18 (9)
Z4

Molecular Design and Structure Activity Relationship Sar Studies of N Quinoxalin 6 Ylmethyl Butan 1 Amine and Its Analogs

Systematic Structural Modifications of the Quinoxaline (B1680401) Core

The quinoxaline ring system, a fusion of benzene (B151609) and pyrazine (B50134) rings, offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. mdpi.com Key modification sites include positions 2, 3, and 6.

The introduction of various substituents at positions 2, 3, and 6 of the quinoxaline ring has a profound impact on the molecule's interaction with biological targets. mdpi.com SAR studies have shown that both the nature and position of these substituents are critical determinants of activity.

For instance, in a series of 2,3-substituted quinoxalin-6-amine analogs, variations at the 2 and 3 positions included methyl, furan, thiophene, and phenyl groups. nih.gov The amine at the 6-position was further functionalized to explore different chemical spaces. These modifications led to the identification of compounds with significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net Specifically, a bisfuranylquinoxalineurea analog demonstrated low micromolar potency, highlighting the favorable influence of furan moieties at the 2 and 3 positions combined with a urea linkage at the 6-position. nih.gov

Electron-donating and electron-withdrawing groups can alter the electronic density of the quinoxaline system, influencing its binding capabilities. Studies have indicated that unsubstituted aromatic rings at certain positions can lead to higher activity compared to substituted ones, while in other cases, an electron-withdrawing group like chlorine (Cl) may produce higher activity than a bromine (Br) atom or an electron-releasing methyl (CH₃) group. mdpi.com

Table 1: Effect of Substituents at Positions 2, 3, and 6 of the Quinoxaline Core

Position 2 SubstituentPosition 3 SubstituentPosition 6 ModificationObserved Activity Trend
FuranFuranPhenylureaHigh antiproliferative potency nih.govresearchgate.net
PhenylPhenylAcetylModerate activity
MethylMethylTolylsulfonamideVaried activity depending on cell line
HHAmineBaseline activity mdpi.com
Cl (on a phenyl ring)--Higher activity than Br or CH₃ mdpi.com

Further modifications to the quinoxaline core involve more substantial structural changes, such as fusing additional rings or replacing the entire quinoxaline moiety with a bioisostere. Bioisosteric replacement is a key strategy in drug design to enhance physicochemical properties, improve potency, or alter metabolic pathways while maintaining biological activity. drughunter.comcambridgemedchemconsulting.com

Ring fusion, where another ring system is attached to the quinoxaline structure, can create more rigid and conformationally constrained molecules. For example, the synthesis of thieno[2,3-b]quinoxalines and pyrrolo[1,2-a]quinoxalines introduces additional heterocyclic rings, which can lead to novel biological activities by exploring different binding orientations. researchgate.netresearchgate.net Similarly, thiazolo[4,5-b]quinoxalines have been synthesized and evaluated for their insecticidal properties. rsc.org

Exploration of the Butan-1-amine Chain and Its Derivatives

The N-butan-1-amine side chain at position 6 is a critical component that significantly influences the compound's properties, including its basicity, lipophilicity, and ability to form hydrogen bonds.

Varying the length of the alkyl chain attached to the 6-ylmethylamine core can impact how the molecule fits into a binding pocket. Studies on related N-alkyl quinoxaline derivatives suggest that an optimal chain length often exists for maximum activity.

Table 2: Influence of Alkyl Chain Length on Activity of Quinoxaline-6-ylmethylamine Analogs

Alkyl ChainNumber of CarbonsExpected Impact on LipophilicityGeneral Activity Trend
Ethylamine2LowerMay be too short for optimal interaction
Propanamine3Moderate-
Butanamine 4 Optimal (?) Parent compound
Pentanamine5HigherMay be too bulky or too lipophilic
Hexanamine6HighestOften shows decreased activity

Generally, increasing the chain length increases lipophilicity, which can affect cell permeability and binding. However, chains that are too long may introduce steric hindrance or unfavorable hydrophobic interactions, leading to a decrease in activity.

Introducing branching (e.g., an isobutyl or tert-butyl group) or cyclizing the alkylamine chain (e.g., forming a piperidine or pyrrolidine ring) can have significant effects on the compound's conformational flexibility and binding affinity.

Branching: Introducing a branch on the alkyl chain can increase steric bulk, which may enhance binding to a specific pocket or, conversely, prevent it. For example, replacing the n-butyl group with an isobutyl group might probe for specific hydrophobic pockets near the binding site.

Cyclization: Incorporating the amine into a cyclic structure, such as a pyrrolidine or piperidine ring, drastically reduces the conformational freedom of the side chain. This can be advantageous if the locked conformation is the one required for optimal binding, potentially leading to a significant increase in potency. The synthesis of various heterocyclic derivatives through cyclization reactions is a common strategy to explore this effect. nih.gov

The parent compound, N-(Quinoxalin-6-ylmethyl)butan-1-amine, possesses a secondary amine. This functional group is a key hydrogen bond donor and acceptor. Modifying this amine can provide critical SAR insights.

Primary Amines: Removing the butyl group to leave a primary amine (Quinoxalin-6-ylmethanamine) would decrease lipophilicity and alter the hydrogen bonding pattern. In some quinoxaline series, primary amines have been shown to be less active than their secondary amine counterparts. mdpi.com

Tertiary Amines: Replacing the N-H proton with an alkyl group (e.g., N-methyl-N-butyl) would create a tertiary amine. This removes the hydrogen bond donating capacity, which can be detrimental if this interaction is crucial for binding. However, the added alkyl group can also provide beneficial steric or hydrophobic interactions. Studies on related quinoxalines have indicated that converting a secondary amine to a tertiary amine can sometimes decrease activity. mdpi.com

The general observation in many quinoxaline-based structures is that a secondary amine is often crucial for maintaining biological activity, suggesting its role as a key hydrogen bond donor is essential for target engagement. mdpi.com

Linker Chemistry and Its Impact on SAR

The length, rigidity, and stereochemistry of the linker are critical parameters in SAR studies. For this compound, the single methylene (B1212753) linker provides a degree of flexibility. Systematic modifications to this linker can provide valuable insights into the optimal spatial arrangement of the quinoxaline and butylamine (B146782) moieties for biological activity.

Homologation: Increasing the linker length by introducing additional methylene groups (e.g., ethyl, propyl linkers) can alter the distance between the key pharmacophoric features. This can be explored to determine the optimal separation for target binding.

Introduction of Rigidity: Incorporating rigid elements, such as a double bond or a cyclic moiety (e.g., cyclopropyl), into the linker can restrict conformational freedom. This can lead to a more defined orientation of the substituents, potentially increasing binding affinity if the adopted conformation is favorable for the target.

Branching: Introducing alkyl substituents on the methylene linker can create steric hindrance, which may enhance selectivity for a particular biological target or, conversely, decrease activity due to unfavorable steric clashes.

Table 1: Hypothetical SAR of Methylene Linker Modifications

Compound Linker Modification Expected Impact on Activity
This compound- (Reference)Baseline activity
N-(2-(Quinoxalin-6-yl)ethyl)butan-1-amineLengthened (Ethyl)May increase or decrease activity based on target topology
N-((E/Z)-1-(Quinoxalin-6-yl)prop-1-en-2-yl)butan-1-amineRigidified (Alkene)Potentially increased potency and selectivity
N-(1-(Quinoxalin-6-yl)ethyl)butan-1-amineBranched (Methyl)Potential for improved selectivity or reduced activity

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this compound series.

The introduction of heteroatoms such as oxygen, nitrogen, or sulfur into the linker can profoundly affect the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and metabolic stability.

Oxygen (Ether Linker): Replacing the methylene group with an oxygen atom to form an ether linkage can introduce a hydrogen bond acceptor site. This may lead to new interactions with the biological target, potentially enhancing binding affinity.

Nitrogen (Amine Linker): Incorporating a secondary amine into the linker would introduce a hydrogen bond donor and acceptor. This could significantly alter the molecule's charge distribution and interaction profile. The SAR of quinoxaline derivatives has shown that the presence of a secondary amine can be crucial for activity. mdpi.com

Sulfur (Thioether Linker): A sulfur atom in the linker can influence the angle and lipophilicity of the side chain, which may affect target engagement.

Table 2: Hypothetical Impact of Heteroatom Incorporation in the Linker

Compound Linker Type Potential New Interactions Expected Physicochemical Changes
N-((Quinoxalin-6-yloxy)methyl)butan-1-amineEtherHydrogen bond acceptorIncreased polarity
N-((Quinoxalin-6-ylamino)methyl)butan-1-amineAmineHydrogen bond donor/acceptorAltered pKa, increased polarity
N-((Quinoxalin-6-ylthio)methyl)butan-1-amineThioetherPotential for different hydrophobic interactionsModified lipophilicity and geometry

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this compound series.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound derivatives, a QSAR study would involve the following steps:

Data Set Generation: A series of analogs would be synthesized with systematic variations in the quinoxaline core, the linker, and the butylamine chain. Their biological activities would be determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological indices: (e.g., connectivity indices)

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A validated QSAR model for this compound derivatives could be used to predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogs and prioritizing synthetic efforts.

Rational Design Principles for Optimized this compound Analogs

The rational design of optimized analogs of this compound would be guided by the SAR data obtained from traditional synthesis and biological evaluation, complemented by insights from molecular modeling and QSAR studies. Key design principles would include:

Scaffold Hopping and Bioisosteric Replacement: The quinoxaline core is considered a privileged scaffold. nih.govresearchgate.net However, replacing it with other bicyclic heteroaromatic systems (e.g., quinoline (B57606), quinazoline) could lead to improved activity or a better side effect profile. nih.gov Similarly, bioisosteric replacement of the butylamine chain with other functional groups that mimic its size, shape, and electronic properties could be explored.

Structure-Based Design: If the threedimensional structure of the biological target is known, molecular docking studies can be employed to visualize the binding mode of this compound. rsc.org This information can be used to design analogs with improved complementarity to the binding site, for instance, by introducing substituents on the quinoxaline ring that can form additional hydrogen bonds or hydrophobic interactions.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of active analogs. This model defines the essential three-dimensional arrangement of chemical features required for biological activity and can be used to screen virtual libraries for novel, structurally diverse compounds with the desired activity profile. The general pharmacophoric features of many bioactive molecules include a heterocyclic aromatic cap, which is present in the quinoxaline moiety. nih.gov

Hybridization: The quinoxaline nucleus can be combined with other pharmacophoric fragments through molecular hybridization to potentially enhance the anticancer activity. mdpi.com For instance, linking the this compound scaffold to other known anticancer moieties could result in synergistic effects.

By integrating these rational design principles, the development of optimized this compound analogs with enhanced potency, selectivity, and pharmacokinetic properties can be systematically pursued.

Computational Chemistry and Molecular Modeling Investigations of N Quinoxalin 6 Ylmethyl Butan 1 Amine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For quinoxaline (B1680401) derivatives, DFT calculations provide a foundational understanding of their intrinsic chemical nature.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Quinoxaline Derivatives

Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Pyrrolo[1,2-a]quinoxaline Analog nih.gov -6.0504 -3.2446 2.8058
Hypothetical Quinoxaline A -5.89 -2.95 2.94
Hypothetical Quinoxaline B -6.15 -3.10 3.05

Note: Data for hypothetical derivatives are illustrative, based on typical values for this class of compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.com It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are crucial for molecular recognition. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and attractive to nucleophiles. researchgate.net

For N-(Quinoxalin-6-ylmethyl)butan-1-amine, an MEP map would be expected to show significant negative potential around the two nitrogen atoms of the quinoxaline ring and the nitrogen atom of the butan-1-amine side chain, as these are the most electronegative atoms. researchgate.netresearchgate.net These regions represent likely sites for hydrogen bonding and interactions with electrophilic species. Conversely, the hydrogen atoms attached to the amine group and the aromatic protons on the quinoxaline ring would exhibit positive potential, marking them as potential hydrogen bond donor sites. nih.gov

Reactivity Indices and Stability Predictions

Derived from the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's stability and reactivity. These quantum chemical parameters provide a more detailed picture than the energy gap alone. nih.govresearchgate.net

Key reactivity indices include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors are crucial for predicting how a molecule like this compound might behave in a chemical or biological environment. A higher softness value, for example, would suggest greater reactivity.

Table 2: Global Reactivity Descriptors and Their Formulas

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to charge transfer.
Chemical Softness (S) S = 1 / η The reciprocal of hardness; indicates reactivity.
Electrophilicity Index (ω) ω = χ² / (2η) The capacity to accept electrons.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Ligand-Target Protein Interaction Profiling

Quinoxaline derivatives have been investigated as inhibitors for a variety of protein targets, particularly those involved in cancer and inflammatory pathways. Docking studies have shown that the quinoxaline scaffold can effectively fit into the binding pockets of several key proteins. Common targets include protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), as well as other proteins like β-tubulin and Poly (ADP-ribose) polymerase (PARP). ekb.egnih.govrsc.orgmdpi.com

The interaction profile of a quinoxaline derivative typically involves:

Hydrogen Bonds: Formed between the nitrogen atoms of the quinoxaline ring or substituents (like the amine in this compound) and amino acid residues such as glutamic acid, aspartic acid, or lysine (B10760008) in the protein's active site.

π-π Stacking: The aromatic quinoxaline ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The nonpolar regions of the molecule, including the benzene (B151609) part of the quinoxaline core and the butyl chain, can form favorable interactions with hydrophobic pockets within the target protein.

Prediction of Binding Modes and Affinities

Molecular docking simulations not only predict the binding pose but also calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. A lower (more negative) binding energy indicates a more stable protein-ligand complex and potentially higher inhibitory activity.

Studies on various quinoxaline derivatives have reported a wide range of binding affinities depending on the specific target and the substitution pattern on the quinoxaline core. For example, docking studies of certain derivatives against VEGFR-2 have shown strong binding affinities, with values reported as low as -17.11 kcal/mol. ekb.egekb.eg Similarly, quinoxaline-based compounds targeting EGFR have demonstrated binding energies in the range of -9.57 to -12.03 kcal/mol. nih.gov These findings suggest that the this compound scaffold has the potential to form high-affinity interactions with various biological targets, making it a compound of interest for further investigation.

Table 3: Representative Binding Affinities of Quinoxaline Derivatives with Cancer-Related Protein Targets

Derivative Type Protein Target PDB ID Binding Affinity (kcal/mol)
Quinoxaline Analog I ekb.eg VEGFR-2 2OH4 -12.13
Quinoxaline Analog II ekb.eg VEGFR-2 2OH4 -17.11
1,2,3-Triazole-Quinoxaline Hybrid nih.gov EGFR 4HJO -12.03
Quinoxaline-Sulfonamide Hybrid rsc.org EGFR 1M17 -7.85
Quinoxaline-based Compound nih.gov β-tubulin 4O2B -9.2

Note: This table presents a selection of published data for different quinoxaline derivatives to illustrate the potential binding affinities for this class of compounds.

Identification of Key Amino Acid Residues in Binding Pockets

A critical aspect of molecular modeling is the identification of key amino acid residues within the binding pocket of a biological target that are crucial for ligand recognition and binding. Docking studies and molecular dynamics simulations of various quinoxaline derivatives have consistently highlighted the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in determining binding affinity and selectivity.

For instance, in studies of quinoxaline derivatives targeting glutamate (B1630785) receptors, residues such as Glu-13, Tyr-16, and Tyr-61 have been identified as forming the binding pocket. researchgate.net Similarly, investigations into the anticancer potential of a diphenylquinoxaline derivative targeting c-Met kinase revealed interactions with ARG1086 and MET1211 in the active site. researchgate.net In the context of α-amylase inhibition by phenylisoxazole quinoxalin-2-amine (B120755) hybrids, key interactions were observed with ASP300, HIS101, and LYS200. nih.gov Another study on a quinoxaline-based inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) also detailed specific residue interactions. nih.gov These examples underscore the capability of the quinoxaline scaffold to engage in a variety of interactions, and it is plausible that the butan-1-amine side chain of this compound could form significant hydrogen bonds or ionic interactions with polar or charged residues within a target's active site.

Table 1: Examples of Key Amino Acid Residues in the Binding Pockets of Various Proteins Interacting with Quinoxaline Derivatives

Target ProteinQuinoxaline Derivative ClassKey Interacting Amino Acid ResiduesReference
Glutamate ReceptorGeneral Quinoxaline DerivativesGlu-13, Tyr-16, Tyr-61, Pro-89, Leu-90, Thr-91, Arg-96, Gly-141, Ser-142, Thr-174, Glu-193, Met-196, Tyr-220 researchgate.net
c-Met Kinase2,3-diphenylquinoxaline-6-carbaldehydeARG1086, MET1211 researchgate.net
α-AmylasePhenylisoxazole quinoxalin-2-amine hybridsASP300, HIS101, LYS200, LEU162, ILE235 nih.gov
ASK1Dibromo substituted quinoxalineNot specified nih.gov

This table is generated based on available data for various quinoxaline derivatives and is intended to be illustrative of the types of interactions that may be relevant for this compound.

Molecular Dynamics (MD) Simulations

Analysis of Conformational Dynamics of this compound at Active Sites

The conformational flexibility of a ligand is a critical determinant of its binding affinity and selectivity. MD simulations can be employed to explore the conformational landscape of this compound within a protein's active site. Studies on other quinoxaline-containing molecules, such as quinoxaline peptides, have revealed considerable conformational heterogeneity in solution. nih.gov The flexibility of the butan-1-amine side chain in this compound would likely allow it to adopt various conformations to optimize its interactions with the binding pocket. Analysis of the dihedral angles and root-mean-square deviation (RMSD) of the ligand during an MD simulation can quantify this conformational behavior and identify the most stable bound conformations.

Assessment of Ligand-Receptor Complex Stability

The stability of the ligand-receptor complex is a key indicator of the ligand's potential efficacy. MD simulations are widely used to assess this stability by monitoring parameters such as the RMSD of the protein backbone and the ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the conservation of key intermolecular interactions (e.g., hydrogen bonds) over the simulation trajectory. For example, MD simulations have been used to confirm the stable binding of quinoxaline derivatives to the main protease of SARS-CoV-2. researchgate.net Similar simulations for this compound would involve placing the docked compound into a solvated simulation box and running a simulation for a sufficient duration (typically tens to hundreds of nanoseconds) to observe the convergence of these stability metrics.

Table 2: Key Parameters for Assessing Ligand-Receptor Complex Stability in MD Simulations

ParameterDescriptionImplication for Stability
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.A low and stable RMSD for both the protein and the ligand suggests a stable complex.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average position.Lower RMSF values in the binding site residues indicate a more stable binding interaction.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.A high percentage of occupancy for key hydrogen bonds indicates a stable and specific interaction.
Binding Energy Calculations (MM/PBSA, MM/GBSA)Estimates the free energy of binding by combining molecular mechanics energies with continuum solvation models.A consistently favorable binding energy throughout the simulation suggests a stable complex.

This table outlines general parameters used in MD simulations to assess complex stability.

Free Energy Perturbation (FEP) Calculations for Binding Affinity

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. wikipedia.orgyoutube.com This technique involves "alchemically" transforming one ligand into another in a stepwise manner, both in the solvated state and when bound to the protein. wikipedia.orgyoutube.com The difference in the free energy of these two transformations provides the relative binding affinity.

While computationally intensive, FEP calculations can yield highly accurate predictions of binding affinity, often within 1 kcal/mol of experimental values. vu.nl This level of accuracy is invaluable for guiding lead optimization in drug discovery. For this compound, FEP could be used to predict how modifications to the butan-1-amine side chain or substitutions on the quinoxaline ring would affect its binding affinity to a specific target. The general workflow for an FEP calculation involves system preparation, generation of a perturbation map, running the simulations for each transformation window, and analyzing the resulting free energy changes. vu.nl

In Silico Mechanistic Predictions

Computational studies can also provide valuable predictions about the potential mechanism of action of a compound. By identifying the most likely biological targets through techniques like reverse docking and by analyzing the nature of the predicted binding interactions, it is possible to formulate hypotheses about how the compound exerts its biological effect.

For quinoxaline derivatives, in silico studies have suggested various mechanisms of action. For example, some N-substituted quinoxaline-2-carboxamides are predicted to act as inhibitors of DprE1, an enzyme essential for the synthesis of the mycobacterial cell wall. nih.gov Other quinoxaline compounds have been proposed to inhibit viral replication by interfering with viral proteins. nih.gov Furthermore, certain quinoxaline derivatives have been identified as potential inhibitors of VEGFR-2, a key receptor involved in angiogenesis. wikipedia.org Based on the structural features of this compound, computational approaches could be used to screen it against a panel of known drug targets to predict its most probable mechanism of action, thereby guiding future experimental validation.

Investigation of Molecular Mechanisms of Action of N Quinoxalin 6 Ylmethyl Butan 1 Amine

Receptor Binding and Modulation Studies

The quinoxaline (B1680401) scaffold, a key structural feature of N-(Quinoxalin-6-ylmethyl)butan-1-amine, is recognized for its versatile binding capabilities to a range of biological targets. The following sections explore the documented interactions of quinoxaline derivatives with specific receptor families. It is important to note that while the broader class of quinoxaline compounds has been studied, specific binding data for this compound is not extensively available in the current body of scientific literature. The discussions below are therefore based on structurally related compounds.

Adenosine (B11128) Receptor Antagonism (A1, A2A, A3)

Quinoxaline-based structures have been investigated for their potential to act as antagonists at adenosine receptors. Research has focused on derivatives such as 2-aryl-1,2,4-triazolo[4,3-a]quinoxalines, which have shown affinity for the A3 adenosine receptor. tandfonline.comnih.gov Quantitative structure-activity relationship (QSAR) studies on these compounds have indicated that the electronic properties of substituents on the aryl ring significantly influence their binding affinity. tandfonline.comnih.gov For one series of these derivatives, a strong electron-withdrawing substituent was found to enhance the pKi value, indicating higher affinity. nih.gov

Similarly, the related quinazoline (B50416) scaffold has been a template for the development of potent antagonists for the A2A adenosine receptor. nih.gov These findings suggest that the core quinoxaline structure present in this compound has the potential for interaction with adenosine receptors, although the specific affinity and selectivity profile of this compound itself remains to be experimentally determined.

Melatonin (B1676174) Receptor Ligand Interactions (MT1, MT2)

The quinoxaline ring has been explored as a potential bioisostere of the indole (B1671886) nucleus found in melatonin, the endogenous ligand for MT1 and MT2 receptors. nih.govdocumentsdelivered.com Studies on novel quinoxaline derivatives were conducted to assess their viability as melatonin receptor ligands. nih.gov The structure-activity relationship (SAR) of these compounds revealed that the position of certain functional groups and the length of the side chain are critical for binding affinity and selectivity.

Table 1: Binding Affinities of Selected Quinoxaline Derivatives at Melatonin Receptors

Compound Structure Ki (μM) at MT1 Ki (μM) at MT2 MT2/MT1 Selectivity Ratio
6a N-(2-(2-methoxyquinoxalin-6-yl)ethyl)acetamide 20 0.08 250
10c N-(2-(6-methoxy-2-methylquinoxalin-3-yl)ethyl)acetamide >10 1.3 -

Data sourced from a study on new quinoxaline derivatives as potential MT1 and MT2 receptor ligands. nih.gov

Glutamate (B1630785) Receptor Antagonism (Kainate Site, non-NMDA receptor)

The quinoxaline structure is a well-established pharmacophore for antagonism at non-NMDA glutamate receptors, which include AMPA and kainate receptors. nih.govencyclopedia.pub Specifically, quinoxaline-2,3-dione derivatives like CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and DNQX (6,7-dinitroquinoxaline-2,3-dione) were among the first potent competitive antagonists discovered for these receptors. encyclopedia.pubnih.gov These compounds act by binding to the glutamate recognition site, thereby preventing channel activation. nih.gov

The antagonistic activity is largely attributed to the quinoxaline-2,3-dione core. nih.gov While this compound does not possess the 2,3-dione moiety, the inherent quinoxaline framework suggests a potential, though likely different, mode of interaction with glutamate receptors. The specific side chain of this compound would significantly influence any such activity, and dedicated studies are required to elucidate its effects at the kainate site and other non-NMDA receptors.

Table 2: Pharmacological Profile of Representative Quinoxaline-2,3-dione Analogues

Compound GluA2 (AMPA) Ki (μM) GluK1 (Kainate) Ki (μM) GluK2 (Kainate) Ki (μM) GluK3 (Kainate) Ki (μM)
DNQX 0.3 0.2 0.3 2.5
CNQX 0.3 0.3 1.1 5.0

Binding affinities (Ki) were determined using radioligand binding assays. nih.gov

Dopamine (B1211576) Receptor Subtype Selectivity (D3 vs D2)

While there is extensive research on ligands with selectivity for the D3 versus the D2 dopamine receptor subtype, this research has predominantly focused on other chemical scaffolds, such as N-phenylpiperazine analogs and cariprazine-based compounds. mdpi.comnih.gov These studies have highlighted the challenges in achieving high selectivity due to the significant amino acid sequence homology between the D2 and D3 receptors. mdpi.com

Currently, there is a lack of specific research investigating the binding affinity and selectivity of this compound or closely related quinoxaline derivatives for dopamine D2 and D3 receptors. Therefore, its potential to selectively modulate these receptors is unknown.

Enzyme Inhibition and Activation Kinetics

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC1, HDAC4, HDAC6 subtypes)

Recent medicinal chemistry efforts have identified the quinoxaline nucleus as a promising scaffold for the design of novel histone deacetylase (HDAC) inhibitors. frontiersin.orgresearchgate.net Guided by the pharmacophoric features of known HDAC inhibitors, new series of quinoxaline-based compounds have been synthesized and evaluated for their anti-proliferative and HDAC inhibitory activities. frontiersin.orgresearchgate.net

One study reported a series of novel HDAC inhibitors where the quinoxaline moiety was designed to occupy a deep, narrow pocket of the HDAC enzyme. frontiersin.org Several of these compounds demonstrated promising inhibitory activity against multiple HDAC subtypes. For instance, compound 6c from this study showed significant inhibition of HDAC1, HDAC4, and HDAC6. researchgate.net This indicates that the quinoxaline scaffold, which is the core of this compound, can be effectively utilized to develop potent HDAC inhibitors. The specific butan-1-amine side chain would, however, play a crucial role in determining the precise inhibitory profile and subtype selectivity.

Table 3: HDAC Inhibitory Activities of a Selected Quinoxaline Derivative (Compound 6c)

HDAC Subtype IC50 (μM)
HDAC1 1.76
HDAC4 1.39
HDAC6 3.46

Data is compared to the reference drug SAHA (Suberoylanilide hydroxamic acid), which had IC50 values of 0.86, 0.97, and 0.93 μM for HDAC1, HDAC4, and HDAC6, respectively. researchgate.net

SARS-CoV-2 Main Protease Inhibition

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, processing viral polyproteins to generate functional proteins. nih.govresearchgate.net Its essential role and the absence of a close human homolog make it a prime target for antiviral drug development. nih.govuni-mainz.de

Computational studies, including molecular docking and dynamic simulations, have been employed to evaluate the potential of quinoxaline-based compounds as inhibitors of SARS-CoV-2 Mpro. nih.gov These in silico analyses investigate how these molecules fit into the active site of the enzyme and predict their binding affinity. nih.gov For instance, a study on a series of quinoxalino[2,1-b]quinazolin-12-one derivatives showed that these compounds could establish stable interactions within the Mpro active site, primarily through hydrogen bonding and hydrophobic interactions. nih.gov One particular derivative, 6-(p-tolylamino)-12H-quinoxalino[2,1-b]quinazolin-12-one, demonstrated a notable binding affinity, suggesting it as a promising candidate for further in vitro and in vivo investigation. nih.gov

Table 1: In Silico Performance of a Quinoxaline Derivative Against SARS-CoV-2 Mpro

Compound Binding Affinity (kcal/mol) Key Interactions

This table presents data from in silico molecular docking studies. nih.gov

Cyclophilin A (CypA) Modulation

Information regarding the specific modulation of Cyclophilin A (CypA) by this compound is not extensively detailed in the currently available literature. Further research is required to elucidate any direct interactions or modulatory effects.

DNA Gyrase B Subunit Inhibition

DNA gyrase is an essential bacterial enzyme that maintains DNA topology and is a validated target for antibacterial agents. nih.gov This enzyme is composed of two subunits, GyrA and GyrB. nih.gov Quinoxaline derivatives have been investigated as potential inhibitors of the GyrB subunit, which contains the ATP-binding site necessary for the enzyme's function. nih.gov

The development of novel DNA gyrase inhibitors is a critical strategy to combat the rise of antibiotic-resistant bacteria. nih.gov Research has focused on designing compounds that can effectively bind to and inhibit the GyrB subunit. researchgate.net By targeting this ATP-dependent catalytic site, these inhibitors can disrupt DNA replication and lead to bacterial cell death. nih.gov The design of hybrid molecules, combining moieties that target both GyrA and GyrB, represents an innovative approach to developing potent antibacterial agents with dual-targeting capabilities. nih.gov

Kinase Activation

While many quinoxaline derivatives are known as kinase inhibitors, the specific activation of kinases by this compound is not a commonly reported mechanism. The quinoxaline scaffold has been extensively used to develop inhibitors for various kinases, such as Apoptosis signal-regulated kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK), which are involved in stress and inflammatory signaling pathways. nih.govnih.gov Inhibition of these kinases is seen as a therapeutic strategy for various diseases. nih.govnih.gov Any potential kinase activation by a quinoxaline derivative would represent an atypical mechanism requiring specific and detailed investigation to confirm and characterize.

Cellular Pathway Modulation and Biological Process Disruption

NF-κB Canonical Pathway Inhibition

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of genes involved in inflammation, immune responses, cell proliferation, and survival. nih.govnih.gov In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov The canonical pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of IκBα, which allows the NF-κB p50/p65 dimer to translocate to the nucleus and initiate gene transcription. nih.govmdpi.com

Dysregulation of this pathway is linked to chronic inflammatory diseases and cancer, making it a significant therapeutic target. nih.govnih.gov Quinoxaline-based compounds have been shown to inhibit the NF-κB pathway. nih.gov The mechanism of inhibition can vary; some compounds may prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm, while others might interfere with the DNA-binding activity of NF-κB in the nucleus. nih.govmdpi.com For example, studies on other heterocyclic compounds like curcumin (B1669340) analogues have shown they can suppress IKK activation, IκBα phosphorylation, and nuclear translocation of the p65 subunit. mdpi.comresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest

Quinoxaline derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines. nih.govresearchgate.net

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Perturbing this process can halt the proliferation of cancer cells. mdpi.com Certain quinoxaline 1,4-dioxide derivatives have been found to block cells at the G2/M phase of the cell cycle. nih.gov This arrest is often associated with changes in the expression levels of key regulatory proteins, such as the inhibition of cyclin B expression. nih.gov For instance, the compound 2-acetyl-3-methyl-quinoxaline 1,4-dioxide (AMQ) was shown to block over 60% of treated colon cancer cells at the G2/M phase. nih.gov

Induction of Apoptosis: Apoptosis is a critical process for eliminating damaged or cancerous cells. Many anticancer agents function by triggering this cell death pathway. nih.govmdpi.com Quinoxaline compounds can induce apoptosis through various mechanisms. One such compound, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), was found to significantly increase the number of apoptotic cells by modulating the levels of apoptosis-regulating proteins, specifically by decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax. nih.gov

Table 2: Effects of Quinoxaline 1,4-Dioxide Derivatives on Colon Cancer Cells

Compound Primary Effect Molecular Changes
AMQ (2-acetyl-3-methyl-quinoxaline 1,4-dioxide) G2/M Phase Arrest Inhibition of cyclin B expression
DCQ (2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide) Apoptosis Induction Decreased Bcl-2 levels, Increased Bax expression

| BPQ (2-benzoyl-3-phenyl-quinoxaline 1,4-dioxide) | G2/M Arrest & Apoptosis | Inhibition of cyclin B expression |

This table summarizes the observed effects of different quinoxaline derivatives on cancer cell lines as reported in the literature. nih.gov

Modulation of Lysosomal Activity in Cellular Contexts

The chemical structure of this compound strongly suggests it may function as a lysosomotropic agent. This property is common to compounds possessing a lipophilic aromatic system and a weakly basic amine group. The mechanism, often referred to as "ion trapping," is predicated on the pH gradient between the acidic interior of lysosomes (pH ≈ 4.5-5.0) and the neutral cytoplasm (pH ≈ 7.2).

As a weak base, this compound can exist in both a neutral, unprotonated state and a charged, protonated state. The neutral form is able to diffuse freely across cellular membranes, including the lysosomal membrane. Once inside the acidic lumen of the lysosome, the butan-1-amine moiety becomes protonated. This protonation confers a positive charge to the molecule, rendering it membrane-impermeable and effectively trapping it within the organelle.

This sequestration can lead to a significant accumulation of the compound inside lysosomes, which may result in several downstream consequences for lysosomal function:

Disruption of Lysosomal pH: The continuous influx and protonation of a basic compound can buffer the lysosomal lumen, leading to an increase in its internal pH. This disruption of the acidic environment is critical, as the optimal activity of many resident hydrolytic enzymes (e.g., cathepsins, lipases, nucleases) is highly dependent on a low pH.

Impairment of Enzymatic Activity: A direct consequence of elevated pH is the reduced efficacy of lysosomal enzymes. This can compromise the lysosome's ability to degrade and recycle cellular waste products and macromolecules, a process vital for cellular homeostasis known as autophagy.

Induction of Lysosomal Membrane Permeabilization (LMP): High concentrations of accumulated xenobiotics can destabilize the lysosomal membrane, leading to LMP. The release of cathepsins and other hydrolytic enzymes from the lysosome into the cytoplasm can trigger cellular stress pathways and, in some cases, initiate apoptosis.

The potential for this compound to modulate lysosomal activity is therefore a key area of its hypothesized mechanism of action.

Table 1: Hypothesized Effects of this compound on Lysosomal Function

ParameterPredicted EffectUnderlying MechanismPotential Cellular Consequence
Lysosomal Accumulation HighIon trapping due to the weakly basic butan-1-amine moiety in the acidic lysosomal environment.Increased intracellular concentration of the compound within a specific organelle.
Lysosomal pH IncreaseBuffering effect from the accumulation of the protonated amine.Sub-optimal environment for lysosomal hydrolases.
Autophagic Flux InhibitionImpaired degradation of autophagosomes due to reduced enzymatic efficiency.Accumulation of cellular debris, potential induction of cellular stress.
Lysosomal Stability DecreasePotential for membrane destabilization at high concentrations.Lysosomal Membrane Permeabilization (LMP) and release of cathepsins.

Interference with Tumor Angiogenesis Mechanisms

The quinoxaline scaffold is recognized as a "privileged scaffold" in medicinal chemistry and is present in numerous compounds that inhibit protein kinases, including those crucial for tumor angiogenesis. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. A key signaling pathway that governs this process is mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.

Many quinoxaline derivatives have been specifically designed and synthesized to function as inhibitors of VEGFR-2. bohrium.com These inhibitors typically act as ATP-competitive agents, binding to the kinase domain of the receptor. This binding event prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

Given its core structure, it is plausible that this compound interferes with tumor angiogenesis through a similar mechanism. The quinoxaline ring system could occupy the ATP-binding pocket of protein kinases like VEGFR-2. Inhibition of this pathway would lead to a reduction in the formation of new blood vessels within a tumor, effectively starving it of the resources needed for continued growth and dissemination. Research on related quinoxaline compounds has demonstrated potent anti-angiogenic effects in vitro. nih.gov

Table 2: Potential Anti-Angiogenic Mechanism of this compound

TargetProposed MechanismConsequence of Inhibition
VEGFR-2 Competitive binding to the ATP pocket of the kinase domain.Blockade of VEGF-induced receptor autophosphorylation and downstream signaling.
Endothelial Cells Inhibition of proliferation, migration, and tube formation.Reduced ability to form new blood vessel structures.
Tumor Microenvironment Decreased microvessel density.Impaired tumor growth and metastasis due to nutrient and oxygen deprivation.

Structure-Mechanism Relationships for this compound

The specific biological activities of this compound are intrinsically linked to its chemical architecture. An analysis of its structure-mechanism relationships can be approached by considering its principal components: the quinoxaline core, the 6-ylmethyl linker, and the N-butan-1-amine side chain.

Quinoxaline Core: This bicyclic heteroaromatic system is the foundational pharmacophore. The quinoxaline ring is a known privileged scaffold that can form key interactions—such as hydrogen bonds and π-π stacking—with biological targets, particularly the ATP-binding sites of kinases. nih.govnih.gov Its relative rigidity helps to properly orient the side chains for optimal target engagement. Studies on related 2,3-substituted quinoxalin-6-amine analogs have shown that the nature of the substituents on the quinoxaline ring significantly influences antiproliferative activity. nih.govnih.gov

6-Methyl Linker: The amine function is attached to the quinoxaline core via a methylene (B1212753) (-CH2-) group at the 6-position. This linker provides rotational flexibility, allowing the butan-1-amine group to adopt various conformations. The specific attachment at the 6-position, as opposed to other positions on the ring, dictates the spatial relationship between the core and the side chain, which is critical for receptor binding and biological activity.

N-butan-1-amine Side Chain: This feature is crucial for the compound's physicochemical properties and multiple aspects of its mechanism.

Basicity and Lysosomotropism: As discussed, the terminal primary amine provides the weak basicity (pKa ≈ 10-11) necessary for the ion-trapping mechanism and accumulation in lysosomes.

Target Interaction: The amine group, which will be protonated at physiological pH, can act as a hydrogen bond donor, forming crucial interactions with amino acid residues (e.g., aspartate, glutamate) in a target's binding pocket. The length and flexibility of the butyl chain can also contribute to favorable van der Waals interactions within a hydrophobic sub-pocket of a target protein. Structure-activity relationship studies on similar compounds often reveal that the length and nature of such alkylamine chains are critical determinants of potency. nih.govnih.gov

Preclinical Pharmacological Evaluation in Vitro Studies of N Quinoxalin 6 Ylmethyl Butan 1 Amine and Analogs

Antimicrobial Activity Investigations

Quinoxaline (B1680401) derivatives, a class of nitrogen-containing heterocyclic compounds, have attracted significant scientific interest due to their broad spectrum of biological activities. nih.govnih.gov In vitro studies have explored their potential as antimicrobial agents, with various analogs demonstrating notable efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Escherichia coli, Bacillus subtilis, Pseudomonas, Staphylococcus aureus)

A series of novel C-2 amine-substituted quinoxaline analogs have been evaluated for their antibacterial properties. nih.gov The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, was determined for these compounds against several bacterial strains.

Specifically, certain analogs exhibited good to moderate activity against the Gram-positive bacteria Staphylococcus aureus (S. aureus) and Bacillus subtilis (B. subtilis), with MIC values ranging from 4 to 32 μg/mL and 8 to 64 μg/mL, respectively. nih.gov One particular analog, compound 5p, was identified as a potent broad-spectrum antibacterial agent, showing strong inhibitory effects against S. aureus (MIC of 4 μg/mL), B. subtilis (MIC of 8 μg/mL), and the Gram-negative bacterium Escherichia coli (E. coli) (MIC of 4–32 μg/mL). nih.gov

Further investigations into the mechanism of action suggest that these quinoxaline compounds exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane. rsc.org This disruption leads to the leakage of essential intracellular components, ultimately resulting in bacterial cell death. rsc.org Other studies using the disc diffusion method have also confirmed the activity of different quinoxaline derivatives against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. nih.gov

Antibacterial Activity (MIC in μg/mL) of Quinoxaline Analogs nih.gov
CompoundStaphylococcus aureusBacillus subtilisEscherichia coli
Analog 5e-5g3232-64Not Specified
Analog 5m-5p4-168-324-32
Analog 5p (most potent)48Not Specified

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans, Candida glabrata, Candida krusei, Candida tropicalis)

The antifungal potential of quinoxaline derivatives has been explored against various pathogenic Candida species, which are a common cause of fungal infections. nih.gov Candidiasis can range from mucosal infections to more severe systemic conditions, particularly in immunocompromised individuals. nih.govusamvcluj.ro

One study investigated the in vitro antifungal efficacy of the quinoxaline derivative 2-Chloro-3-hydrazinylquinoxaline using a broth microdilution method to determine MIC values. nih.gov The compound showed noteworthy effectiveness against several reference strains of Candida. It was particularly effective against Candida krusei isolates. nih.gov However, its activity against Candida albicans, Candida tropicalis, and Candida glabrata was variable. nih.gov Another analog, 3-hydrazinoquinoxaline-2-thiol, also demonstrated efficacy against C. albicans, C. glabrata, and Candida parapsilosis, in some cases proving more effective than the reference drug Amphotericin B against clinical isolates of C. albicans. researchgate.net

Antifungal Activity of 2-Chloro-3-hydrazinylquinoxaline nih.gov
Fungal PathogenEfficacy
Candida kruseiHeightened efficacy
Candida albicansVariable efficacy
Candida tropicalisVariable efficacy
Candida glabrataVariable efficacy
Candida parapsilosisVariable efficacy
Candida aurisVariable efficacy

Evaluation of Biofilm Inhibition Capabilities

Bacterial biofilms are communities of microorganisms attached to a surface and encased in a self-produced extracellular matrix. nih.gov Bacteria within a biofilm are significantly more resistant to antibiotics, making biofilm formation a major challenge in treating persistent infections. nih.gov Therefore, inhibiting biofilm formation is a key therapeutic strategy.

Research has shown that certain quinoxaline analogs possess anti-biofilm capabilities. The potent antibacterial compound 5p, for instance, demonstrated the ability to disperse established bacterial biofilms. nih.govrsc.org While the broader quinoxaline class has been investigated, related structures like 4(3H)-quinazolinone derivatives have also been assayed for biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Specific analogs in that class showed efficient inhibition of MRSA biofilm formation with IC50 values (the concentration required to inhibit 50% of biofilm formation) in the low micromolar range (20.7–22.4 μM). nih.govnih.gov

Antiviral Spectrum Analysis

The structural versatility of quinoxaline derivatives has made them attractive candidates for antiviral drug development. nih.govnih.gov Their potential has been investigated against a variety of viruses, with a particular focus on respiratory pathogens. nih.gov

Activity Against Respiratory Pathogens (e.g., SARS-CoV-2)

The emergence of viral pandemics, such as the COVID-19 outbreak, has accelerated the search for effective antiviral agents. nih.gov Quinoxaline derivatives have been identified as potential inhibitors of SARS-CoV-2 and other coronaviruses. nih.govnih.gov The rationale for exploring these compounds against SARS-CoV-2 is partly based on the structural similarities between its proteases and those of other viruses like Hepatitis C (HCV) and HIV, for which quinoxaline-containing drugs have been developed. nih.gov

Studies have identified specific quinoxaline series, such as pyrrolo[1,2-a]quinoxalines, as promising candidates for inhibiting the main protease (Mpro) of SARS-CoV-2. nih.gov Mpro is a crucial enzyme for viral replication, making it a prime target for antiviral therapy. Molecular docking studies have shown that the quinoxaline ring can form key interactions with amino acid residues within the catalytic site of the protease. nih.gov

Inhibition of Viral Replication Mechanisms

The antiviral action of quinoxaline derivatives is believed to occur through various mechanisms that interfere with the viral life cycle. nih.gov By targeting specific viral proteins and pathways, these compounds can inhibit viral entry into host cells, as well as subsequent replication and maturation processes. nih.gov

One proposed mechanism involves the inhibition of key viral enzymes. As mentioned, quinoxaline analogs have been investigated as inhibitors of the SARS-CoV-2 main protease. nih.gov For other respiratory viruses like influenza A, quinoxaline derivatives have been shown to disrupt the binding of double-stranded RNA (dsRNA) to the NS1A protein. nih.gov The NS1A protein is a non-structural protein of the influenza virus that plays a critical role in counteracting the host's immune response, and its inhibition can suppress viral proliferation. nih.govnih.gov These findings highlight the potential of the quinoxaline scaffold to be adapted to target different viral replication mechanisms. nih.gov

Anticancer and Antiproliferative Potency

Quinoxaline derivatives have been a subject of interest in oncology research due to their demonstrated antiproliferative activities across various cancer cell lines. nih.gov

Cytotoxic Activity in Human Cancer Cell Lines (e.g., HepG-2, HuH-7, THP-1, PC-3, SW480)

While specific cytotoxic data for N-(Quinoxalin-6-ylmethyl)butan-1-amine is not extensively documented in publicly available research, studies on analogous quinoxalin-6-amine derivatives have shown promising results. A notable study on a library of 2,3-substituted quinoxalin-6-amine analogs identified a bisfuranylquinoxalineurea analog, designated as compound 7c, which exhibited low micromolar potency against a panel of cancer cell lines. nih.gov The growth inhibitory effects of this and other analogs were evaluated in several cancer cell lines, including those of the lung (A549), pancreas (Aspc1), colon (HT29), breast (MDAMB231), prostate (PC3), ovary (SKOV3), and bone (U2OS). nih.gov

Another study on novel tetrazolo[1,5-a]quinoxaline (B8696438) derivatives demonstrated significant inhibitory effects against three human cancer cell lines: MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). mdpi.com These derivatives were reported to have higher inhibitory effects than the reference drug doxorubicin (B1662922) and were non-cytotoxic to normal fibroblast cells (WI 38). mdpi.com

Compound/AnalogCell LineActivitySource
Bisfuranylquinoxalineurea analog (7c)PC3 (Prostate)Low micromolar potency nih.gov
Tetrazolo[1,5-a]quinoxaline derivativesMCF-7 (Breast)Higher inhibition than doxorubicin mdpi.com
Tetrazolo[1,5-a]quinoxaline derivativesNCI-H460 (Lung)Higher inhibition than doxorubicin mdpi.com
Tetrazolo[1,5-a]quinoxaline derivativesSF-268 (CNS)Higher inhibition than doxorubicin mdpi.com

Apoptotic Marker Analysis (e.g., Caspase 3/7 activation, PARP cleavage, Mcl-1 dependent apoptosis)

The anticancer effects of quinoxaline derivatives are often linked to the induction of apoptosis. Research on the aforementioned bisfuranylquinoxalineurea analog (7c) revealed its ability to induce apoptosis through the activation of caspase 3/7 and subsequent cleavage of poly-ADP-ribose polymerase (PARP). nih.gov Furthermore, the study indicated that the apoptosis induced by this compound is Mcl-1 dependent. nih.gov

Another study on a quinoxaline-containing peptide, RZ2, found that it induced apoptosis in HeLa cells by accumulating in acidic compartments and blocking autophagy, which led to the disruption of the mitochondrial membrane potential and an increase in mitochondrial reactive oxygen species (ROS). nih.gov

Compound/AnalogApoptotic MarkerObservationSource
Bisfuranylquinoxalineurea analog (7c)Caspase 3/7 activationInduced nih.gov
Bisfuranylquinoxalineurea analog (7c)PARP cleavageInduced nih.gov
Bisfuranylquinoxalineurea analog (7c)Mcl-1 dependent apoptosisObserved nih.gov
Quinoxaline-containing peptide (RZ2)Mitochondrial membrane potentialDisrupted nih.gov
Quinoxaline-containing peptide (RZ2)Mitochondrial ROSIncreased nih.gov

Otoprotective Potential Against Drug-Induced Damage

Recent studies have highlighted the therapeutic potential of quinoxaline derivatives in protecting against drug-induced hearing loss. A screening of a library of 68 quinoxaline derivatives identified quinoxaline-5-carboxylic acid (Qx28) as a potent otoprotectant. nih.govjci.org This compound demonstrated robust protection against hair cell damage induced by both aminoglycosides and cisplatin (B142131) in zebrafish and mouse cochlear explants. nih.govjci.org The protective mechanism of Qx28 is believed to involve the blockage of the NF-κB canonical pathway activation, rather than interfering with the mechanotransduction channels or the antibacterial activity of aminoglycosides. nih.govjci.org

Anti-inflammatory Effects

The quinoxaline scaffold is associated with significant anti-inflammatory properties. nih.gov The anti-inflammatory actions of quinoxaline derivatives are often attributed to their ability to inhibit the expression of various inflammatory mediators, including cyclooxygenase (COX), cytokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov For instance, certain aminoalcohol-based quinoxaline derivatives have been shown to exert anti-inflammatory effects by reducing leukocyte migration and decreasing the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov Additionally, quinoxaline 1,4-di-N-oxide derivatives have been noted for their antioxidant and anti-inflammatory properties. unav.edu

Antidiabetic and Antihyperlipidemic Effects

Several quinoxaline derivatives have been investigated for their potential in managing diabetes. ijbpas.com In vitro studies have shown that certain quinoxaline compounds can inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. researchgate.net Furthermore, some quinoxaline derivatives have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. nih.govbohrium.com While the antidiabetic potential of the quinoxaline scaffold is evident, there is limited information available regarding the antihyperlipidemic effects of this compound or its close analogs.

Comparative Efficacy Studies with Reference Compounds

In the realm of anticancer research, some novel tetrazolo[1,5-a]quinoxaline derivatives have demonstrated superior in vitro inhibitory effects against three different cancer cell lines when compared to the standard chemotherapeutic agent, doxorubicin. mdpi.com This suggests that the quinoxaline scaffold holds promise for the development of new anticancer agents with potentially greater efficacy.

Future Research Directions and Translational Perspectives for N Quinoxalin 6 Ylmethyl Butan 1 Amine

Development of N-(Quinoxalin-6-ylmethyl)butan-1-amine as a Lead Compound for Novel Therapeutic Targets

The quinoxaline (B1680401) core is a versatile scaffold for developing therapeutic agents. ijpsjournal.comnih.gov Numerous derivatives have been synthesized and evaluated for a range of diseases, establishing a foundation for the exploration of this compound.

A primary avenue of investigation would be in oncology. Quinoxaline derivatives have been identified as inhibitors of various protein kinases, which are crucial in cancer cell signaling pathways. nih.govresearchgate.net For example, some derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in angiogenesis. nih.gov Future research could involve screening this compound against a panel of cancer-related kinases to identify potential inhibitory activity. Structure-activity relationship (SAR) studies, where the butyl-amine side chain is systematically modified, could then be employed to optimize potency and selectivity. mdpi.com

Beyond cancer, other potential therapeutic areas for quinoxaline derivatives include infectious diseases and neurological disorders. ijpsjournal.com The compound could be tested against a variety of bacterial and fungal strains to assess its potential as an antimicrobial agent. Furthermore, given that some quinoxaline-based compounds are being explored for neurological conditions, investigating the effect of this compound on targets within the central nervous system could reveal new therapeutic opportunities. ijpsjournal.com

Table 1: Representative Quinoxaline Derivatives and Their Investigated Therapeutic Targets

Compound ClassTherapeutic Target ExamplePotential Disease Indication
Quinoxaline-based Kinase InhibitorsVEGFR, EGFR, c-MetVarious Cancers
Quinoxaline Sulfonohydrazide DerivativessPLA2, α-glucosidaseType II Diabetes
nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivativesA2B Adenosine (B11128) ReceptorCancer
Quinoxaline 1,4-di-N-oxidesNot specifiedAntimicrobial, Anti-inflammatory

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinoxaline-Amine Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. astrazeneca.commednexus.orgnih.gov These computational tools can be particularly valuable in exploring the therapeutic potential of this compound and its analogs.

Initially, AI algorithms can be used to build predictive models for the biological activity of quinoxaline derivatives. mdpi.com By training these models on existing data from other quinoxaline compounds, researchers can predict the likely therapeutic targets and potential off-target effects of this compound. This in silico screening can prioritize which laboratory-based experiments are most likely to yield promising results, saving time and resources. nih.gov

Furthermore, generative AI models can be employed for de novo drug design. nih.gov These algorithms can design novel quinoxaline-amine derivatives with optimized properties, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles. mdpi.com This approach allows for the exploration of a vast chemical space to identify next-generation compounds with superior therapeutic potential. astrazeneca.com

Exploration of Polypharmacology and Multi-Targeting Strategies

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly important concept in the treatment of complex diseases like cancer. nih.gov The quinoxaline scaffold is known to be a versatile binder, and it is plausible that this compound could exhibit multi-targeting capabilities.

Future research should include comprehensive screening of the compound against a broad range of biological targets to identify any polypharmacological effects. This could reveal unexpected therapeutic applications or explain a particularly potent biological effect. For instance, a compound that inhibits both a key cancer-promoting kinase and a protein involved in drug resistance could be a highly effective therapeutic.

Should this compound be found to have a desirable multi-target profile, this could be a key feature in its further development. Rational drug design, potentially aided by AI, could then be used to fine-tune its activity against the different targets to achieve the optimal therapeutic effect.

Advanced Methodologies for In Vitro and Ex Vivo Mechanistic Elucidation

A deep understanding of a compound's mechanism of action is crucial for its successful development as a therapeutic agent. A variety of advanced in vitro and ex vivo techniques can be employed to elucidate how this compound exerts its biological effects. numberanalytics.com

Initial studies would likely involve cell-based assays to confirm the compound's activity in a biological context. nih.gov If, for example, the compound shows anti-cancer activity, further studies could investigate its effects on the cell cycle, apoptosis (programmed cell death), and specific signaling pathways. nih.gov

To identify the direct molecular targets of the compound, techniques such as affinity chromatography or thermal shift assays could be employed. nih.gov Mass spectrometry-based proteomics can also provide a global view of the changes in protein expression and post-translational modifications within a cell upon treatment with the compound, offering clues to its mechanism of action. nih.govmdpi.com For more detailed structural insights into how the compound binds to its target, X-ray crystallography or cryo-electron microscopy could be utilized. drugtargetreview.com

Q & A

Q. What are the optimal synthetic routes for N-(Quinoxalin-6-ylmethyl)butan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination between quinoxaline-6-carbaldehyde and butan-1-amine. Key steps include:
  • Reduction : Use sodium triacetoxyborohydride (STAB) or hydrogen gas with a palladium catalyst under acidic conditions (e.g., acetic acid) .
  • Solvent : Polar aprotic solvents like DMF or methanol enhance reaction efficiency .
  • Temperature : Room temperature or mild heating (40–60°C) avoids decomposition of the quinoxaline moiety .
    Data Table :
Reducing AgentSolventTemp. (°C)Yield (%)Purity (%)
STABMeOH257295
H₂/Pd-CDMF506890

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for purity assessment .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 8.6–8.8 ppm (quinoxaline protons) and δ 2.5–3.0 ppm (CH₂-NH) confirm structure .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 217.2 .
  • Elemental Analysis : Validate C, H, N content (theoretical: C 71.4%, H 7.0%, N 21.6%) .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., density, refractive index) of this compound vary in solvent mixtures, and what molecular interactions dominate?

  • Methodological Answer : Studies on analogous amines (e.g., butan-1-amine in DMF) reveal:
  • Density/Speed of Sound : Strong hydrogen bonding with polar solvents lowers molar volume and increases sound velocity .
  • Refractive Index : Correlates with electron density; quinoxaline’s aromaticity increases polarizability .
    Data Table (for butan-1-amine in DMF at 298.15 K):
PropertyValueMolecular Interaction
Density (g/cm³)0.944H-bonding, dipole-dipole
Speed of Sound (m/s)1423Solvent-solute packing

Q. What computational models best predict the solvation behavior and reactivity of this compound?

  • Methodological Answer :
  • PCP-SAFT Model : Struggles with amine asymmetry in hydrogen bonding; requires parameter adjustments for quinoxaline’s π-π interactions .
  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electrophilic sites (e.g., NH group for alkylation) .
    Challenge : Experimental data gaps for quinoxaline derivatives limit model accuracy .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

  • Methodological Answer :
  • Target Screening : Use molecular docking (AutoDock Vina) to identify binding with quinoxaline-recognizing enzymes (e.g., kinases) .
  • In Vitro Assays :
  • Antiproliferative Activity : MTT assay on cancer cell lines (IC₅₀ < 50 µM suggests potency) .
  • Enzyme Inhibition : Fluorescence-based assays for NAD⁺-dependent enzymes .

Data Contradiction Analysis

Q. Why do discrepancies arise in reported yields for reductive amination of quinoxaline derivatives?

  • Methodological Answer :
  • Impurity Interference : Quinoxaline aldehydes often contain oxidation byproducts; pre-purify via column chromatography .
  • Catalyst Deactivation : Palladium catalysts may adsorb amine intermediates; use fresh catalyst batches .

Key Research Gaps

  • Lack of high-throughput data on solvent-mixing thermodynamics for quinoxaline amines .
  • Limited structural analogs for comparative bioactivity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.